Avermectin A2a is a member of the avermectin family, which are naturally occurring compounds produced by the fermentation of the soil bacterium Streptomyces avermitilis. This compound is part of a larger class of macrocyclic lactones that exhibit significant biological activity, particularly as antiparasitic agents. Avermectin A2a is characterized by its complex structure, which includes a macrolide ring and multiple sugar moieties, contributing to its pharmacological properties. It is one of the four major components of avermectins, alongside A1a, B1a, and B2a .
The synthesis of avermectin A2a involves polyketide synthases, which catalyze the formation of the initial aglycone structure. Subsequent enzymatic modifications lead to the final product through a series of oxidation, reduction, and glycosylation steps .
Avermectin A2a exhibits potent biological activity primarily as an anthelmintic and insecticidal agent. Its mechanism of action involves the modulation of neurotransmission in invertebrates by enhancing the effects of gamma-aminobutyric acid on specific chloride channels. This results in paralysis and death of susceptible parasites and insects. Additionally, avermectins have been shown to possess anticancer, antiviral, antifungal, and anti-diabetic properties, making them versatile agents in both agricultural and medical applications .
The synthesis of avermectin A2a is achieved through fermentation processes involving Streptomyces avermitilis. The biosynthetic pathway includes:
Avermectin A2a has several applications across various fields:
Avermectin A2a shares structural similarities with several other compounds within the avermectin and milbemycin families. Below is a comparison highlighting its uniqueness:
Avermectin A2a stands out due to its unique structural features and enhanced biological activity compared to its counterparts.
Avermectin A2a belongs to the family of 16-membered macrocyclic lactones produced by Streptomyces avermitilis through a complex biosynthetic pathway [1] [2]. The biosynthesis of Avermectin A2a begins with the formation of the polyketide-derived initial aglycon, which serves as the structural backbone for subsequent modifications [3]. This initial stage involves the synthesis of 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycon through a series of enzymatic reactions catalyzed by modular polyketide synthases [2] [3].
The avermectin polyketide synthase system consists of four large multifunctional proteins designated as AVES1, AVES2, AVES3, and AVES4, which collectively contain 12 modules responsible for the sequential assembly of the polyketide chain [3] [4]. These proteins are encoded by four extraordinarily large open reading frames (ORFs) within the avermectin biosynthetic gene cluster that spans approximately 82 kilobases [3].
The modular organization of the avermectin PKS system is more complex than other polyketide synthases, with the 12 modules arranged in two convergently transcribed groups: aveA1-aveA2 and aveA3-aveA4 [3]. Each AVES protein contains multiple modules with specific functions:
| Protein | Size (kDa) | Modules | Function |
|---|---|---|---|
| AVES1 | 414 | Loading domain + 2 modules | Initiates chain assembly and performs first two extension cycles |
| AVES2 | 666 | 4 modules | Continues chain elongation up to C13 |
| AVES3 | 575 | 3 modules | Continues chain elongation up to C7 |
| AVES4 | 510 | 3 modules | Completes the polyketide-derived initial aglycon |
The avermectin PKS system contains a total of 55 catalytic domains distributed across these four proteins, making it one of the most complex multifunctional enzyme systems identified to date [3] [4]. The first module in AVES1 contains unique domains for loading the starting acyl group, while the last module in AVES4 includes a thioesterase domain that releases the completed polyketide from the PKS to form a lactone [3].
Each module within the avermectin PKS contains a core set of domains including β-ketoacyl-acyl carrier protein (ACP) synthase, acyltransferase, and acyl carrier protein, which are responsible for the acyl condensation processes [3]. Additionally, modules may contain variable domains involved in the processing of β-carbons, such as β-ketoacyl-ACP reductase and dehydratase domains, depending on the specific modification required at each step of chain elongation [3].
The avermectin polyketide synthase demonstrates remarkable substrate specificity in the incorporation of acyl units during chain assembly [3] [5]. The starting acyl group for Avermectin A2a biosynthesis is derived from valine (isobutyryl-CoA) or isoleucine (2-methylbutyryl-CoA), which determines whether the "a" or "b" component is produced, respectively [3] [4].
The loading acyltransferase (AT) domain of the avermectin PKS exhibits relaxed substrate specificity, accepting more than 40 different carboxylic acids as alternative starter units [5] [6]. This flexibility contributes to the structural diversity of avermectins produced by Streptomyces avermitilis [6]. Structural and biochemical characterization of the loading AT has revealed the molecular basis for this relaxed specificity, with specific residues in the active site playing crucial roles in substrate binding and discrimination [6].
Following the incorporation of the starter unit, the avermectin polyketide chain is extended through the sequential addition of seven acetate units (derived from malonyl-CoA) and five propionate units (derived from methylmalonyl-CoA) in a specific order [3] [4]. This precise pattern of acyl unit incorporation is critical for the formation of the correct avermectin structure [7].
The substrate specificity of the acyltransferase domains within each module determines which extender unit is incorporated at each step of chain elongation [8]. Studies have shown that the avermectin loading AT exhibits stereospecificity for the S configuration at the C-2 position of the substrate, as demonstrated by the hydrolysis of N-acetylcysteamine thioesters of racemic 2-methylbutyric acid [6].
| Module | Extender Unit | Source |
|---|---|---|
| Loading | Isobutyryl-CoA or 2-methylbutyryl-CoA | Valine or Isoleucine |
| Modules 1-12 | 7 Malonyl-CoA + 5 Methylmalonyl-CoA | Acetate and Propionate |
The incorporation of these specific acyl units in the defined sequence is essential for the formation of the 16-membered macrocyclic lactone structure characteristic of Avermectin A2a [3] [7].
After the formation of the initial polyketide-derived aglycon, several post-polyketide synthase (post-PKS) modifications are required to generate the final Avermectin A2a structure [2] [3]. These modifications include cyclization reactions, ketoreduction, and methylation steps that contribute to the structural complexity and biological activity of the molecule [3] [9].
A critical post-PKS modification in Avermectin A2a biosynthesis is the formation of the furan ring through cyclization between C6 and C8a positions [2] [9]. This reaction is catalyzed by AveE, a cytochrome P450 monooxygenase encoded by the aveE gene located between the two sets of polyketide synthase genes in the avermectin biosynthetic cluster [3] [9].
AveE, classified as CYP171A1, functions as a C6-C8a ring cyclase that catalyzes the oxidative cyclization required for furan ring formation [9] [10]. This enzyme belongs to the cytochrome P450 family and plays a crucial role in the second stage of avermectin biosynthesis, which involves the modification of the initial aglycon to generate avermectin aglycons [9].
The cyclization reaction catalyzed by AveE transforms the linear polyketide-derived precursor, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycon, into a more complex structure containing the characteristic furan ring [2] [10]. This structural modification is essential for the biological activity of Avermectin A2a [9].
Despite its importance in avermectin biosynthesis, efforts to obtain recombinant CYP171A1 (AveE) protein have not been successful, limiting detailed biochemical and structural studies of this enzyme [9]. However, genetic studies and analysis of blocked mutants have confirmed its role in the cyclization step of avermectin biosynthesis [2] [11].
Another crucial post-PKS modification in Avermectin A2a biosynthesis is the O-methylation at the C5 position, which is catalyzed by the enzyme AveD (avermectin B 5-O-methyltransferase) [12]. This methylation step is responsible for the conversion of B-series avermectins, which have a hydroxyl group at C5, to A-series avermectins, which have a methoxyl group at this position [12] [13].
AveD is a 283-amino acid protein that functions as a methyltransferase, requiring S-adenosyl-L-methionine (SAM) as a cofactor for the transfer of a methyl group to the C5 hydroxyl of avermectin B compounds [12]. The gene encoding AveD is located in the left region of the avermectin biosynthetic gene cluster [12].
The methylation reaction catalyzed by AveD is specific for the hydroxyl group at the C5 position of avermectin B compounds [12] [13]. This reaction represents a branch point in avermectin biosynthesis, determining whether A-series or B-series avermectins are produced [12]. Approximately 60% of avermectins have a hydroxyl group at C5 (B components), while the remaining 40% have a methoxyl group at this position (A components) [13].
Studies on AveD have revealed that point mutations within the gene can lead to inactivation of the O-methyltransferase activity [12]. For example, a Thr23→Ile substitution in the N-terminus of AveD has been shown to cause loss of methyltransferase activity, resulting in the inability to produce A-series avermectins [12].
The timing of the C5-O-methylation in the avermectin biosynthetic pathway is important, as it occurs after the reduction of the keto group at C5 by another enzyme, AveF, which has ketoreductase activity [10]. This sequential modification of the C5 position contributes to the structural diversity of avermectins produced by Streptomyces avermitilis [10].
The final stage in Avermectin A2a biosynthesis involves the glycosylation of the avermectin aglycon with L-oleandrose sugar units [3] [10]. This process is essential for the biological activity of avermectins and involves the synthesis of the sugar donor, dTDP-L-oleandrose, and its transfer to specific positions on the aglycon [14] [10].
The biosynthesis of dTDP-L-oleandrose, the sugar donor for avermectin glycosylation, is catalyzed by a series of enzymes encoded by genes aveBII through aveBVIII within the avermectin biosynthetic gene cluster [15] [10]. These enzymes are responsible for the stepwise conversion of glucose-1-phosphate to the activated sugar nucleotide dTDP-L-oleandrose [15] [16].
The pathway for dTDP-L-oleandrose biosynthesis has been delineated through the characterization of specific enzymes involved in the process [15]. AveBVIII functions as a TDP-sugar 3-ketoreductase, AveBV acts as a 5-epimerase, and AveBVII serves as a 3-O-methyltransferase [15]. These enzymes work sequentially to modify the sugar structure and create the final dTDP-L-oleandrose product [15] [10].
Once synthesized, dTDP-L-oleandrose is transferred to the avermectin aglycon by the glycosyltransferase AveBI [10] [17]. AveBI catalyzes the stepwise addition of two L-oleandrose units to the avermectin aglycon, forming a disaccharide chain [14] [17]. The first sugar is attached at the C13 position of the aglycon, followed by the addition of a second sugar at the C4' position of the first sugar [14] [16].
AveBI exhibits remarkable specificity for dTDP-L-oleandrose as the glycosyl donor but shows flexibility in accepting various avermectin aglycons as glycosyl acceptors [14]. This enzyme has been characterized in vitro and confirmed to catalyze two separate iterative additions of L-oleandrose [17]. The stoichiometry between dTDP-L-oleandrose consumed in the reaction and L-oleandrose units transferred to the avermectin mono- and disaccharide has been found to be 1:1 [14].
The stereochemical control in the attachment of L-oleandrose units to the avermectin aglycon is a critical aspect of Avermectin A2a biosynthesis [18]. The glycosidic bonds formed during the glycosylation process have specific stereochemical configurations that are essential for the biological activity of the final molecule [18] [19].
Studies on the biosynthesis of dTDP-L-oleandrose have provided insights into the stereochemical control mechanisms involved in this process [15] [18]. The stereochemistry at the C-3 position of L-oleandrose is ultimately determined by the 3-O-methyltransferase (AveBVII) rather than by the 3-ketoreductase or a possible 3,5-epimerase [18]. This finding indicates that AveF functions as a 5-epimerase and not a 3,5-epimerase in the dTDP-L-oleandrose biosynthetic pathway [18].
The glycosyltransferase AveBI exhibits stereospecificity in the formation of glycosidic bonds, resulting in the alpha-linkage of L-oleandrose units to the avermectin aglycon and between the two sugar units [14] [17]. This stereochemical control is crucial for the proper three-dimensional structure of Avermectin A2a [18] [19].
Experimental approaches using modified versions of the minimal gene set for L-oleandrose biosynthesis have produced novel mono- and disaccharide avermectins, providing further insights into the stereochemical control mechanisms [18]. These studies have demonstrated that the ability of AveBI to accommodate different deoxysugar intermediates contributes to the structural diversity of avermectins [18].
Avermectin A2a belongs to the 16-membered macrocyclic lactone family of compounds, characterized by a complex pentacyclic architecture [1] [2]. The compound possesses the molecular formula C₄₉H₇₆O₁₅ with a molecular weight of 905.1 g/mol [1] [3]. The macrocyclic lactone core represents the fundamental structural framework that defines the avermectin family, consisting of a large lactone ring system with multiple stereocenters and functional groups that contribute to its biological activity [2] [4].
The macrocyclic structure exhibits an extended conformation that provides a rigid backbone structure essential for its biological function [4] [5]. This rigidity is maintained through the intricate network of intramolecular interactions and the inherent constraints imposed by the large ring system. The lactone functionality at the C1-C2 position serves as the ester linkage that closes the 16-membered ring, creating the characteristic macrolide backbone [2] [4].
Table 1: Molecular Properties of Avermectin A2a
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₉H₇₆O₁₅ | [1] [3] |
| Molecular Weight (g/mol) | 905.1 | [1] [3] |
| CAS Number | 65195-53-1 | [1] [3] |
| Heavy Atoms | 64 | [1] |
| Total Rings | 7 | [1] |
| Aromatic Rings | 0 | [1] |
| Rotatable Bonds | 9 | [1] |
| van der Waals Molecular Volume (ų molecule⁻¹) | 888.39 | [1] |
| Topological Polar Surface Area (Ų molecule⁻¹) | 191.71 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 15 | [1] |
| logP | 10.38 | [1] |
| Molar Refractivity | 242.77 | [1] |
| Fraction sp³ Carbons | 0.82 | [1] |
| sp³ Carbons | 40 | [1] |
The furan ring system in Avermectin A2a represents a critical structural component formed through the cyclization between carbons C6 and C8 [6] [7]. This five-membered heterocyclic ring is generated during biosynthesis by the action of cytochrome P450 monooxygenase AveE, which catalyzes the oxidative cyclization process [6]. The furan ring adopts a planar geometry characteristic of five-membered aromatic systems, contributing to the overall rigidity of the molecular framework [6] [7].
The furan ring geometry is stabilized through aromatic interactions and contributes to the conformational constraints of the entire molecule [6]. Research on avermectin biosynthesis has identified furan ring-free aglycones as intermediates, specifically 6,8a-seco-6,8a-deoxy-5-keto avermectin compounds, which are subsequently converted to the furan-containing final products [7]. This cyclization represents a crucial step in determining the final three-dimensional architecture of Avermectin A2a.
Hydrogen bonding patterns within the furan ring system and its surrounding molecular environment play significant roles in conformational stabilization [5] [8]. The furan oxygen serves as a hydrogen bond acceptor, participating in intramolecular interactions that help maintain the rigid core structure [6]. Nuclear magnetic resonance studies have revealed specific hydrogen bonding contacts that influence the overall molecular conformation and stability [5].
The spiroacetal system in Avermectin A2a constitutes one of the most distinctive structural features, consisting of a 6,6-spiroacetal moiety with an exclusive R configuration at the C21 spirocyclic junction [9] [6] [10]. This spiroacetal unit forms two six-membered rings in a chair-chair configuration, which represents the thermodynamically most favored conformation [9] [6] [10]. The spirocenter at C21 is critical for maintaining the three-dimensional shape of the molecule and contributes significantly to its biological activity.
The formation of the spiroacetal system occurs through the enzymatic action of AveC, which catalyzes the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate [6] [11]. This process involves a dual activity of AveC that includes both spirocyclase activity and optional dehydration to determine the regiospecific saturation characteristics [6] [11]. The enzyme-mediated spiroketal formation was initially underestimated but has been shown to be widespread in nature for controlling stereoselectivity [11].
Table 2: Stereochemical Configuration of Key Centers in Avermectin A2a
| Position | Configuration | Functional Group | Reference |
|---|---|---|---|
| C2R,4S,5S,6S (Oleandrose 1) | 2R,4S,5S,6S | Oleandrose sugar unit | [1] [12] |
| C2S,4S,5S,6S (Oleandrose 2) | 2S,4S,5S,6S | Oleandrose sugar unit | [1] [12] |
| C5 (Macrolide) | Methoxy (A-series) | -OCH₃ | [2] [13] |
| C12 | S | Glycosidic attachment point | [1] |
| C13 | S | Methyl substituent | [1] |
| C20 | R | Spiroacetal junction | [9] [6] |
| C21 (Spirocenter) | R | Spiroacetal center | [9] [6] [10] |
| C22-C23 | Single bond (A2 series) | Saturated bridge | [2] [13] |
| C25 Side Chain | sec-Butyl (a-component) | 2-Butyl group | [2] [13] |
The tricyclic system encompasses the interconnected ring systems that form the rigid polycyclic framework of Avermectin A2a [4]. This tricyclic core includes the macrocyclic lactone, the spiroacetal system, and the hexahydrobenzofuran unit, which collectively create a highly constrained molecular architecture [4]. The tricyclic arrangement provides the structural foundation that positions the various functional groups in their bioactive conformations.
The disaccharide chain of Avermectin A2a consists of two α-L-oleandrose units connected through an α(1→4) glycosidic linkage [12] [14]. This disaccharide moiety is attached to the macrocyclic aglycone at the C13 position and plays a crucial role in the biological activity of the compound [12]. The importance of the disaccharide is demonstrated by the fact that its removal diminishes the anthelmintic activity to approximately 5% of that of the parent compound [14].
The glycosidic linkage dynamics involve complex conformational relationships characterized by variable dihedral angles and restricted rotation [14] [5]. Nuclear magnetic resonance spectroscopy studies combined with theoretical conformational energy calculations have revealed specific glycosidic dihedral angles that differ between solution conformation and solid-state crystal structures [5]. The disaccharide conformation affects the orientation and positioning of the sugar units relative to the aglycone core [14] [5].
Table 3: Structural Components and Ring Systems in Avermectin A2a
| Component | Ring Size/Type | Key Features | Reference |
|---|---|---|---|
| Macrocyclic Lactone | 16-membered lactone | Macrolide backbone with ester linkage | [2] [4] |
| Spiroacetal System | 6,6-spiroacetal | R-configuration at C21 spirocenter | [9] [6] [10] |
| Tricyclic Core | Tricyclic system | Rigid polycyclic framework | [4] |
| Furan Ring | 5-membered furan | C6-C8 cyclization product | [6] [7] |
| Hexahydrobenzofuran | Hexahydrobenzofuran | South segment of molecule | [4] |
| Disaccharide Chain | Disaccharide linkage | α(1→4) glycosidic linkage | [12] [14] |
| Oleandrose Unit 1 | 6-membered pyranose | 3-O-methyl-α-L-oleandrose | [12] [15] |
| Oleandrose Unit 2 | 6-membered pyranose | 5-hydroxy-4-methoxy-α-L-oleandrose | [12] [15] |
The oleandrose units in Avermectin A2a exhibit specific stereochemical configurations that are critical for their biological function. The first oleandrose unit displays a (2R,4S,5S,6S) configuration, while the second oleandrose unit shows a (2S,4S,5S,6S) configuration [1] [12]. These sugar moieties are classified as 2,6-dideoxy hexoses with specific hydroxyl and methoxy substitution patterns [15].
Oleandrose is a specialized carbohydrate with the chemical formula C₇H₁₄O₄, characterized as a hexose with two hydroxyl groups replaced by hydrogen atoms, making it a dideoxy sugar [15]. The hydroxyl group at C3 is methylated in the oleandrose units of Avermectin A2a [15]. The biosynthesis of oleandrose involves the formation of thymidine diphosphate-β-L-oleandrose (TDP-β-L-oleandrose) as the sugar donor, which is produced through a specific enzymatic pathway involving TDP-sugar 3-ketoreductase (AveBVIII), 5-epimerase (AveBV), and 3-O-methyltransferase (AveBVII) [12].
The chair conformation adopted by both oleandrose rings provides stable sugar geometry that contributes to the overall conformational stability of the molecule [14] [5]. The specific stereochemical arrangement of the oleandrose units affects their ability to participate in hydrogen bonding networks and influences the overall molecular recognition properties of Avermectin A2a [14] [5].
The positioning of methoxy and hydroxyl groups throughout the Avermectin A2a structure plays crucial roles in determining both the conformational properties and biological activity of the compound. The C5 position of the macrolide bears a methoxy group (-OCH₃) in an α-oriented configuration, which serves as the defining characteristic that classifies this compound in the A-series of avermectins [2] [13] [16]. This methoxy substitution differentiates the A-series from the B-series, which possesses a hydroxyl group at the same position [16].
Within the oleandrose units, specific methoxy and hydroxyl group positioning patterns are observed. The first oleandrose unit contains a methoxy group at the C3 position in a β-oriented configuration, representing a sugar modification that affects the hydrogen bonding capabilities of this unit [12] [15]. The second oleandrose unit features both a methoxy group at the C4 position and a hydroxyl group at the C5 position, with the latter providing hydrogen bonding capability that contributes to intermolecular interactions [12] [15].
Table 4: Conformational Analysis Data for Avermectin A2a
| Structural Feature | Conformation/Geometry | Conformational Impact | Reference |
|---|---|---|---|
| Macrocyclic Lactone Ring | Extended conformation | Rigid backbone structure | [4] [5] |
| Spiroacetal Conformation | Chair-chair configuration | Thermodynamically favored | [9] [6] [10] |
| Glycosidic Linkage φ | Variable dihedral angles | Affects disaccharide orientation | [14] [5] |
| Glycosidic Linkage ψ | Restricted rotation | Influences sugar positioning | [14] [5] |
| Furan Ring Geometry | Planar five-membered ring | Aromatic stabilization | [6] [7] |
| Oleandrose Ring 1 | Chair conformation | Stable sugar geometry | [14] [5] |
| Oleandrose Ring 2 | Chair conformation | Stable sugar geometry | [14] [5] |
| C22-C23 Saturation | Single bond flexibility | Increased flexibility vs A1 series | [2] [13] |
The C21 position bears a methoxy group in a spiroacetal configuration that contributes to spiroacetal stability [1]. The C24 position features a hydroxyl group in a β-oriented configuration that provides macrolide functionality [1]. These functional group positions are precisely controlled during biosynthesis and represent evolutionarily optimized arrangements for biological activity.
Table 5: Hydrogen Bonding Patterns in Avermectin A2a
| Hydrogen Bond Type | Donor Groups | Acceptor Groups | Structural Significance | Reference |
|---|---|---|---|---|
| Intramolecular H-bonds | Hydroxyl groups | Carbonyl oxygen, ether oxygens | Conformational stabilization | [5] [8] |
| Sugar-aglycone interactions | Sugar OH groups | Aglycone ether oxygens | Sugar-aglycone binding | [14] [5] |
| Hydroxyl group interactions | C5-OH (if present) | Other OH groups | Local conformational control | [5] [8] |
| Methoxy group participation | Not applicable | Methoxy oxygens | Weak interactions | [5] |
| Furan ring interactions | Not applicable | Furan oxygen | Ring system stabilization | [6] |
| Spiroacetal stabilization | Not applicable | Spiroacetal oxygens | Rigid core maintenance | [9] [6] |
| Disaccharide internal bonds | Oleandrose OH groups | Sugar ether oxygens | Disaccharide integrity | [14] [5] |
The hydrogen bonding patterns involving these methoxy and hydroxyl groups create an intricate network of stabilizing interactions [5] [8]. Intramolecular hydrogen bonds involving hydroxyl groups as donors and carbonyl oxygen or ether oxygens as acceptors contribute to conformational stabilization [5] [8]. Sugar-aglycone interactions occur between sugar hydroxyl groups and aglycone ether oxygens, facilitating sugar-aglycone binding [14] [5]. The methoxy groups participate in weaker interactions through their oxygen atoms, contributing to the overall conformational preferences of the molecule [5].
Table 6: Methoxy and Hydroxyl Group Positioning in Avermectin A2a
| Position | Functional Group | Stereochemistry | Functional Role | Reference |
|---|---|---|---|---|
| C5 (Macrolide) | Methoxy (-OCH₃) | α-oriented | A-series classification | [2] [13] [16] |
| C3 (Oleandrose 1) | Methoxy (-OCH₃) | β-oriented | Sugar modification | [12] [15] |
| C4 (Oleandrose 2) | Methoxy (-OCH₃) | β-oriented | Sugar modification | [12] [15] |
| C5 (Oleandrose 2) | Hydroxyl (-OH) | α-oriented | Hydrogen bonding capability | [12] [15] |
| C21 | Methoxy (-OCH₃) | Spiroacetal configuration | Spiroacetal stability | [1] |
| C24 | Hydroxyl (-OH) | β-oriented | Macrolide functionality | [1] |
| Various positions | Ether linkages | Various | Structural connectivity | [1] |
Acute Toxic